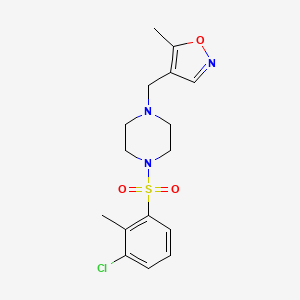
4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H20ClN3O3S and its molecular weight is 369.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole (CAS Number: 2034336-45-1) is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H23ClN4O3S, with a molecular weight of 422.9 g/mol . The structure includes a piperazine ring, a chlorinated aromatic group, and an isoxazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN4O3S |
| Molecular Weight | 422.9 g/mol |
| CAS Number | 2034336-45-1 |
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of isoxazole and piperazine have shown efficacy against various cancer cell lines. A study demonstrated that piperazine derivatives can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect in treatment protocols for resistant cancer types .
Case Study:
A recent investigation into pyrazole derivatives demonstrated their ability to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, highlighting the potential for compounds like this compound in targeted cancer therapies .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects, as many sulfonamide derivatives exhibit such properties. In vitro studies have shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a mechanism for modulating inflammatory responses.
Antimicrobial Activity
Compounds within this chemical class have also been evaluated for antimicrobial activity. A review highlighted that pyrazole derivatives possess notable antifungal and antibacterial properties. The presence of the sulfonamide group in the compound may enhance its interaction with microbial targets, leading to effective inhibition of growth .
Research Findings
Several studies have explored the structure-activity relationship (SAR) of compounds similar to this compound:
- Antitumor Efficacy: A study reported that isoxazole-containing compounds showed significant inhibition of tumor growth in xenograft models, suggesting their utility in cancer treatment .
- Mechanistic Insights: Research indicates that compounds with piperazine and chlorinated phenyl groups can induce apoptosis in cancer cells through mitochondrial pathways .
- Synergistic Effects: Combinations of these compounds with established chemotherapeutics have been shown to enhance efficacy while reducing side effects, particularly in resistant cancer cell lines .
Properties
IUPAC Name |
4-[[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-12-15(17)4-3-5-16(12)24(21,22)20-8-6-19(7-9-20)11-14-10-18-23-13(14)2/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBCMCKMKUCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














